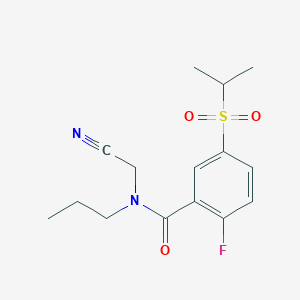
(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are known for their potential pharmacological properties and are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound is closely related to several other chalcone derivatives that have been synthesized and characterized in various studies, providing insights into their molecular structure, synthesis, and properties.
Synthesis Analysis
The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde. In the case of similar compounds, the synthesis has been carried out using dichloroacetophenone and trimethoxybenzaldehyde in ethanol . The reaction conditions and the choice of substituents on the phenyl rings influence the yield and purity of the resulting chalcone.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often confirmed using single-crystal X-ray diffraction techniques. The crystal structure can reveal the trans configuration of the central double bond and the spatial arrangement of the substituents on the aromatic rings . The geometrical parameters obtained from X-ray diffraction studies are typically in agreement with those calculated using density functional theory (DFT).
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives, such as their vibrational frequencies, can be studied using FT-IR spectroscopy. Theoretical calculations using DFT can complement these studies by predicting vibrational wavenumbers and assisting in the assignment of IR bands . The electronic properties, including the HOMO-LUMO energy gap, can be investigated using UV-visible spectroscopy and TD-DFT calculations, providing insights into the chemical reactivity and stability of the molecule . Additionally, the first hyperpolarizability of these compounds can be reported, which is relevant for their potential application in nonlinear optical materials .
Scientific Research Applications
Molecular Structure and Spectroscopic Properties
- The molecular structure and vibrational wavenumbers of related compounds have been explored using methods like FT-IR and X-ray diffraction, along with DFT calculations. These studies provide insights into the geometrical parameters, stability, and charge transfer within molecules. Notably, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a similar compound, was analyzed for its hyperpolarizability and infrared intensities (Mary et al., 2015).
Non-Linear Optical Properties
- Chalcones like 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one have been studied for their non-linear optical properties, which are significant for applications in photonics and telecommunications. These studies often involve density functional theory (DFT) to investigate the static hyperpolarizability and the effects of solvent polarity on these properties (Singh et al., 2012).
Crystallography and Structural Analysis
- Crystal structures of similar chalcones have been determined, revealing aspects like hydrogen bonding and π–π interactions. These insights are valuable for understanding the solid-state properties of such compounds (Yathirajan et al., 2007).
Chemical Reactivity and Electronic Properties
- Investigations into the electronic properties and chemical reactivity of related chalcones have been conducted using computational methods. This includes analyzing the HOMO-LUMO energies, molecular electrostatic potential, and vibrational assignments to understand the behavior of these compounds at the molecular level (Adole et al., 2020).
Synthesis and Characterization
- Various chalcones have been synthesized and characterized, providing a framework for understanding the chemical synthesis and physical properties of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. This includes studies on the synthesis methods, spectroscopic characterization, and structural elucidation (Tayade & Waghmare, 2016).
Fluorescence and Optical Properties
- Research has shown that the substitution pattern on the phenyl rings of chalcones significantly affects their fluorescent properties. This is relevant for developing materials with specific optical characteristics, such as in bioimaging or sensor applications (Suwunwong et al., 2011).
properties
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO5/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-6-14(20)13-10-12(19)5-7-15(13)21/h4-10,21H,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAYUWULDCHEPD-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


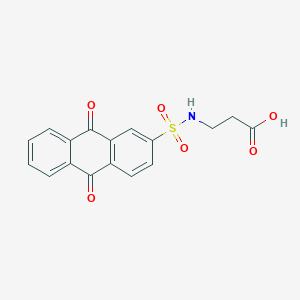

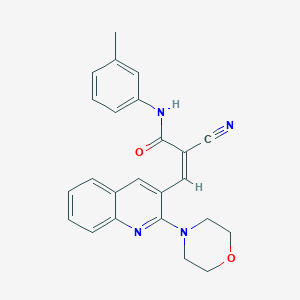
![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)
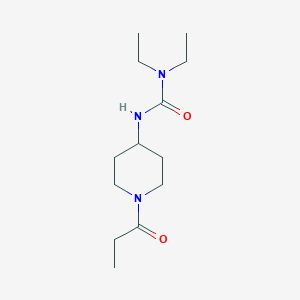
![3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide](/img/structure/B3000671.png)
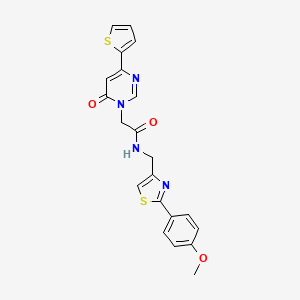
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B3000674.png)
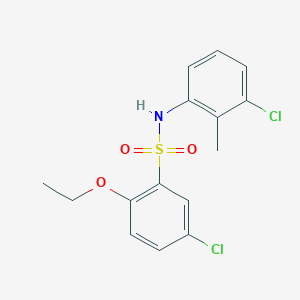
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3000677.png)
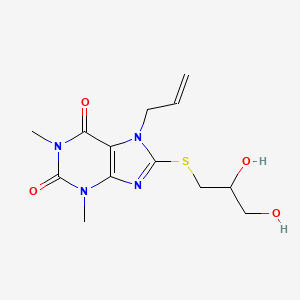
![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)
